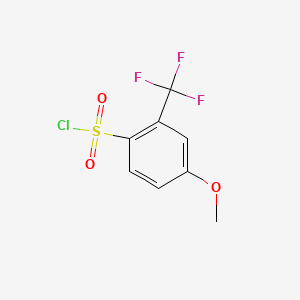

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride

Descripción general

Descripción

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H6ClF3O3S and its molecular weight is 274.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Mode of Action

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride is a sulfonyl chloride compound. Sulfonyl chlorides are electrophilic at the sulfur atom, making them susceptible to nucleophilic attack by amines and alcohols. This results in the formation of sulfonamides and sulfonate esters, respectively .

Biochemical Pathways

The compound can be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .

Result of Action

It’s known that the compound can cause burns of eyes, skin and mucous membranes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It’s soluble in organic solvents like dichloromethane (DCM) and methanol .

Análisis Bioquímico

Biochemical Properties

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride plays a crucial role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophilic amino acid residues, such as lysine and cysteine, in proteins, leading to the formation of stable sulfonamide bonds. These interactions can alter the activity and function of the target proteins, making this compound a valuable tool in studying protein function and enzyme mechanisms .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. This compound can influence cell signaling pathways by modifying key signaling proteins, thereby affecting downstream cellular processes. For instance, sulfonylation of signaling proteins can lead to changes in gene expression and cellular metabolism. Additionally, this compound has been shown to impact cell proliferation and apoptosis, making it a potential candidate for studying cancer biology .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of sulfonamide bonds. This covalent modification can result in enzyme inhibition or activation, depending on the specific target and context. For example, the modification of active site residues in enzymes can inhibit their catalytic activity, while modification of regulatory sites can alter enzyme activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and should be stored under inert gas to maintain its stability. Over time, degradation products may form, which can influence the long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to cumulative effects on cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At higher doses, toxic effects such as cellular damage and apoptosis have been observed. These threshold effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. This compound can affect metabolic flux by modifying key enzymes involved in metabolic pathways, leading to changes in metabolite levels. For example, sulfonylation of metabolic enzymes can alter their activity, resulting in shifts in metabolic pathways and flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its bioavailability and activity. Understanding the transport and distribution mechanisms is crucial for optimizing the use of this compound in biochemical studies .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments or organelles, where it exerts its effects on local biomolecules. For instance, sulfonylation of mitochondrial proteins can influence mitochondrial function and energy metabolism .

Actividad Biológica

4-Methoxy-2-(trifluoromethyl)benzenesulfonyl chloride, with the CAS number 775288-85-2, is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₈ClF₃O₂S

- Molecular Weight : 270.67 g/mol

- Structure : The compound features a methoxy group and a trifluoromethyl group, which contribute to its unique chemical reactivity and biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzenesulfonate derivatives, including this compound. The compound has demonstrated significant activity against various bacterial strains, particularly Gram-positive cocci.

| Bacterial Strain | MIC (mg/L) | MBC (mg/L) |

|---|---|---|

| Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.39–3.12 | 0.78–12.5 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39–1.56 | 1.56–25 |

| Enterococcus faecalis | 6.25 | ≥200 |

| Enterococcus faecium | 6.25 | ≥200 |

The minimum inhibitory concentration (MIC) values for MSSA and MRSA indicate that the compound is effective at low concentrations, making it a candidate for further development as an antibacterial agent .

The mechanism by which this compound exerts its antibacterial effects involves interference with bacterial protein synthesis and cell wall integrity. The presence of the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with bacterial targets .

Study on Antibacterial Activity

In a comparative study involving various benzenesulfonate derivatives, it was found that compounds bearing electron-withdrawing groups like trifluoromethyl exhibited enhanced antibacterial activity against both MSSA and MRSA strains compared to their non-substituted counterparts . The study highlighted that the structural modifications significantly influenced the biological activity, suggesting that further optimization could lead to more potent derivatives.

Cytotoxicity Assessment

While evaluating the cytotoxicity of these compounds on human lung fibroblasts (MRC-5), it was observed that the IC50 values were greater than 12.3 mg/L, indicating a favorable safety profile relative to their antibacterial efficacy . This balance between potency and safety is crucial for the development of new therapeutic agents.

Propiedades

IUPAC Name |

4-methoxy-2-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c1-15-5-2-3-7(16(9,13)14)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOLLWGQBRDQKPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.